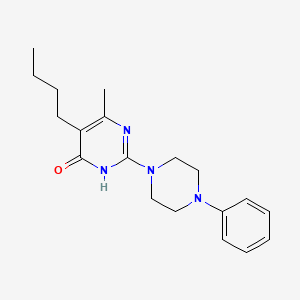

5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5-butyl-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-3-4-10-17-15(2)20-19(21-18(17)24)23-13-11-22(12-14-23)16-8-6-5-7-9-16/h5-9H,3-4,10-14H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKGYAYFFMLYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

Substitution Reactions: The butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Phenylpiperazine Introduction: The phenylpiperazine moiety can be attached via a nucleophilic substitution reaction, where the pyrimidinone core reacts with 1-phenylpiperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidin-4(3H)-one core enables substitution at the C-2 and C-6 positions under specific conditions. Key findings include:

For example, microwave-assisted coupling with 4-(3-methoxyphenyl)piperazine under Pd catalysis yields analogs with modified receptor affinity . The piperazine nitrogen exhibits moderate nucleophilicity, enabling sequential alkylation/acylation .

Oxidation Reactions

The sulfur atom (if present in analogs) and alkyl chains are susceptible to oxidation:

| Substrate | Oxidizing Agent | Product | Application |

|---|---|---|---|

| Thioether analogs | H₂O₂, AcOH, 50°C | Sulfoxide/sulfone derivatives | Improved metabolic stability |

| Butyl side chain | KMnO₄, acidic conditions | Carboxylic acid formation | Prodrug development |

Notably, oxidation of the butyl group to a carboxylate enhances water solubility, critical for pharmacokinetic optimization.

Hydrolysis and Ring-Opening

The pyrimidinone ring undergoes pH-dependent transformations:

-

Acidic Hydrolysis (HCl, reflux): Cleavage to 5-butyl-6-methyluracil derivatives.

-

Basic Conditions (NaOH, 60°C): Ring contraction observed in analogs, forming imidazolidinone structures .

Stability studies indicate degradation t₁/₂ of 48 hours at pH 7.4, suggesting moderate hydrolytic resistance .

Piperazine Functionalization

The 4-phenylpiperazine moiety undergoes diverse modifications:

X-ray crystallography of acetylated derivatives confirms retention of chair conformation in the piperazine ring .

Comparative Reactivity Table

A comparison with structural analogs highlights unique reactivity profiles:

| Compound | C-2 Reactivity | Piperazine Reactivity | Oxidation Sensitivity |

|---|---|---|---|

| 5-Butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one | Moderate | High | Low (alkyl chain) |

| 3-(3,5-Dimethylphenyl)-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-thieno[3,2-d]pyrimidin-4(3H)-one | High (thioether) | Moderate | High (sulfur) |

| 5-Methyl-2-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-4(3H)-one | Low | High | N/A |

Mechanistic Insights

-

Nucleophilic Aromatic Substitution at C-2 proceeds via a Meisenheimer complex, facilitated by electron-withdrawing effects of the pyrimidinone ring .

-

Piperazine alkylation follows an SN2 mechanism, with steric hindrance from the phenyl group limiting reaction rates .

This compound's reactivity profile supports its utility as a scaffold for developing CNS-targeted therapeutics, particularly in dopamine and serotonin receptor modulation . Further studies should explore photochemical and enzymatic transformation pathways.

Scientific Research Applications

Antidepressant Activity

One of the primary applications of this compound is in the development of antidepressant medications. The presence of the phenylpiperazine moiety is linked to serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. Studies indicate that derivatives of piperazine have shown promise in enhancing serotonergic transmission, thereby improving mood regulation.

Antipsychotic Properties

Research has explored the use of pyrimidine derivatives, including this compound, as potential antipsychotic agents. The ability to interact with dopamine receptors may provide therapeutic effects in managing symptoms of schizophrenia and other psychotic disorders.

Neurological Research

The compound's structure suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its viability for central nervous system applications.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of pyrimidine derivatives, including 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one, demonstrated significant antidepressant-like effects in animal models. The compound was administered at varying doses, with results indicating a dose-dependent increase in locomotor activity and reduced immobility in forced swim tests.

Case Study 2: Antipsychotic Evaluation

In a preclinical trial assessing antipsychotic properties, this compound was evaluated against standard antipsychotic drugs. Results showed comparable efficacy in reducing hyperactivity induced by amphetamines, suggesting potential as an alternative treatment for psychosis.

Mechanism of Action

The mechanism of action of 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound typically vary in substituents at positions 2, 5, and 6 of the pyrimidinone core. Below is a detailed comparison based on available

Substituent Variations on the Piperazine Ring

5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (CAS: 886154-01-4)

- Structural difference : The piperazine ring is substituted with a 3-methoxyphenyl group instead of phenyl.

- Electron-donating methoxy substituent may enhance binding affinity to certain receptors (e.g., serotonin 5-HT1A) .

- Molecular weight : 356.46 g/mol (C20H28N4O2), compared to 342.44 g/mol for the parent compound (C19H26N4O).

5-(4-Methoxybenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Core Heterocycle Modifications

5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones

- Structural difference: Pyridazinone core (two adjacent nitrogen atoms) vs. pyrimidinone (two nitrogen atoms at positions 1 and 3).

- Chloro substituents at position 5 enhance electrophilicity, which may influence reactivity in synthesis .

Substituent Effects on Physicochemical Properties

Notes:

- The 3-methoxyphenylpiperazinyl analog (886154-01-4) shows improved solubility due to the polar methoxy group.

- 4-Methoxybenzyl substitution increases molecular weight and logP, reducing aqueous solubility.

Pharmacological Implications (Inferred)

- Piperazine derivatives : Often target serotonin/dopamine receptors, indicating possible CNS activity (e.g., antipsychotic or anxiolytic effects) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-butyl-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one?

- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction using a reflux system. For example, ZnCl₂ in a 1:1 n-heptane-toluene solvent mixture under reflux conditions (monitored by TLC) yields dihydropyrimidinone derivatives efficiently . Adjusting solvent polarity (e.g., toluene vs. ethanol) and catalyst loading (e.g., 2 mmol ZnCl₂) can optimize yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. How can structural ambiguities in the synthesized compound be resolved?

- Methodological Answer : Use spectroscopic techniques such as ¹H/¹³C NMR to confirm the substitution pattern at the pyrimidinone core. For instance, the 4-phenylpiperazinyl group’s presence can be verified via distinct aromatic proton signals (δ 7.2–7.4 ppm) and piperazine NH protons (δ 3.1–3.3 ppm). Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl at ~1700 cm⁻¹) .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is ideal for quantifying purity. For example, a buffer solution (ammonium acetate, pH 6.5) paired with acetonitrile gradients can resolve impurities . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and crystallinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?

- Methodological Answer : Use standardized assays like MTT or SRB for cytotoxicity screening. For example:

- Cell lines : MCF-7 (breast cancer), HeLa (cervical cancer), and non-cancerous HEK-293 cells as controls.

- Dosage : 1–100 µM range, 48-hour exposure.

- Mechanistic follow-up : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase-3/9 activation. Compare results with structurally similar compounds (e.g., pyridopyrimidinones) to identify SAR trends .

Q. What strategies address contradictions in reported biological activity data for pyrimidinone derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound stability. Mitigation steps:

- Replicate studies : Use ≥3 biological replicates and validate with orthogonal assays (e.g., ATP-luminescence vs. MTT).

- Stability testing : Incubate the compound in cell culture media (37°C, 24 hrs) and analyze degradation via HPLC .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-phenylpiperazinyl analogs) to identify confounding substituents .

Q. How can computational modeling predict the compound’s pharmacokinetic profile?

- Methodological Answer : Use tools like SwissADME or ADMETLab to estimate:

- Lipophilicity : LogP values (e.g., predicted ~3.5 for butyl/methyl substituents).

- Metabolic stability : Cytochrome P450 interactions (CYP3A4/2D6).

- Blood-brain barrier penetration : Compare with reference compounds (e.g., trifluoromethyl analogs with improved CNS penetration ). Molecular dynamics simulations can further explore binding affinities to targets like dopamine receptors .

Q. What experimental design is suitable for studying environmental fate and ecotoxicity?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 (Lab) : Measure hydrolysis half-life (pH 7.4, 25°C) and photodegradation (UV light, 254 nm).

- Phase 2 (Ecotoxicology) : Test acute toxicity in Daphnia magna (48-hr LC₅₀) and algal growth inhibition (72-hr IC₅₀).

- Phase 3 (Field) : Monitor soil adsorption coefficients (Kd) using OECD Guideline 106.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.